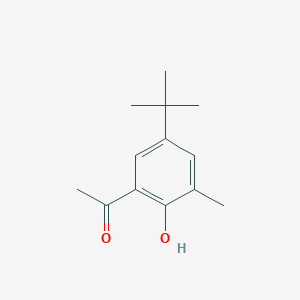
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 6-position, a trifluoromethyl group at the 5-position, and a methanol group at the 2-position. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methoxy-5-(trifluoromethyl)pyridine with formaldehyde and a reducing agent to introduce the methanol group .
Industrial Production Methods
While specific industrial production methods for (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high purity and yield .
化学反应分析
Types of Reactions
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy or trifluoromethyl groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanal or [6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]carboxylic acid .
科学研究应用
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the methoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a methanol group.
6-Methylpyridine-2-carboxaldehyde: Similar structure but contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications .
属性
分子式 |
C8H8F3NO2 |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
[6-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-6(8(9,10)11)3-2-5(4-13)12-7/h2-3,13H,4H2,1H3 |
InChI 键 |
OHDVHGIAXDUWJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)CO)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)
![Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-](/img/structure/B8691009.png)






